molecular formula C6H4BrClN4 B594635 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1240526-73-1

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B594635
CAS RN: 1240526-73-1
M. Wt: 247.48
InChI Key: FVGVGUBKQFIPMD-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a group of heterocyclic compounds . These compounds have shown good inhibitory effect in some biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic strategies and approaches . One such method involves the condensation between the aldehyde and urea, which is similar to the Mannich condensation . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic heterocyclic compound which consists of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, can undergo various chemical reactions. These reactions are often used to modify the structure of the compound or to attach different functional groups .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been extensively studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods are systematized according to the method to assemble the pyrazolopyridine system .

Anticancer Activity

Pyrimidine derivatives, including 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their anticancer activity . For instance, novel thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines .

Inhibitory Activity

Certain compounds, including 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, have shown significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

Zika Virus Inhibition

Although not directly related to 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, research on similar compounds has suggested potential applications in inhibiting the Zika virus .

Drug Development

The structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases adenine and guanine has led to interest in these compounds for drug development . Their diverse substitution patterns and biological activity make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGVGUBKQFIPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677631
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240526-73-1
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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